Product packaging for NH2-PEG6-C1-Boc(Cat. No.:)

NH2-PEG6-C1-Boc

Cat. No.: B3121930
M. Wt: 395.5 g/mol
InChI Key: UKWWZGJYUFLISW-UHFFFAOYSA-N
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Description

Conceptual Framework of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Advanced Materials

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer widely recognized for its exceptional biocompatibility, low toxicity, and non-immunogenic properties thermofisher.commdpi.comsigmaaldrich.comeuropeanpharmaceuticalreview.comnih.govsigmaaldrich.comresearchgate.netekb.eg. These characteristics make PEG an invaluable tool in various biomedical and chemical applications, particularly in bioconjugation and the development of advanced materials. In bioconjugation, the attachment of PEG chains, a process known as PEGylation, is employed to enhance the pharmacokinetic profiles of therapeutic molecules such as proteins, peptides, and small molecule drugs mdpi.comeuropeanpharmaceuticalreview.comnih.govekb.egpreprints.orgtandfonline.comucl.ac.bescispace.com. PEGylation can improve drug solubility, increase circulation half-life by reducing renal clearance and immune system recognition (the "stealth effect"), and protect biomolecules from enzymatic degradation mdpi.comeuropeanpharmaceuticalreview.comnih.govekb.egpreprints.orgtandfonline.comucl.ac.bescispace.com. Beyond therapeutic applications, PEG-based polymers are foundational in creating advanced materials like hydrogels, which are extensively used in tissue engineering, drug delivery systems, and biosensors due to their tunable mechanical properties and high water content sigmaaldrich.comresearchgate.netnih.govresearchgate.netrsc.org.

Rationale for Heterobifunctional Linkers in Precise Molecular Assembly

Precise molecular assembly is critical for constructing complex biomolecular constructs, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as for immobilizing biomolecules onto surfaces. Heterobifunctional linkers are essential tools for achieving this precision. Unlike homobifunctional linkers, which possess two identical reactive groups, heterobifunctional linkers are characterized by two distinct reactive functionalities at opposite ends scbt.comthermofisher.comhuji.ac.ilchemscene.com. This dual, yet different, reactivity allows for selective and sequential conjugation of two distinct molecular entities. This capability minimizes unwanted side reactions like self-conjugation or polymerization, thereby enabling the controlled and specific linking of molecules to create well-defined conjugates and complex architectures scbt.comthermofisher.comhuji.ac.ilchemscene.com.

Overview of Amine and Protected Carboxyl Functionalities in Synthetic Ligand Design

The compound H2N-PEG6-CH2COOtBu features two key functional groups that dictate its utility in synthetic design: a primary amine (H2N-) and a tert-butyl ester protected carboxylic acid (-CH2COOtBu) chemicalbook.com. The primary amine group is a potent nucleophile, readily participating in reactions with electrophilic species such as activated esters (e.g., N-hydroxysuccinimide or NHS esters), aldehydes, and isocyanates huji.ac.ilchemicalbook.com. This reactivity is fundamental for forming amide or imine bonds. Conversely, the tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under basic and mild nucleophilic conditions but can be selectively cleaved using acidic reagents (e.g., trifluoroacetic acid, TFA) to liberate the free carboxylic acid chemicalbook.comthieme-connect.com. This free carboxyl group can then engage in further conjugation, typically with amine functionalities, to form amide bonds. The presence of these two orthogonally reactive functional groups on a flexible PEG spacer makes H2N-PEG6-CH2COOtBu an ideal building block for complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO8 B3121930 NH2-PEG6-C1-Boc

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWWZGJYUFLISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Orthogonal Functionalization Strategies of H2n Peg6 Ch2cootbu

Amine-Mediated Bioconjugation Reactions

The primary amine (-NH2) group at one end of H2N-PEG6-CH2COOtBu is a versatile nucleophile, readily participating in several common bioconjugation reactions. These reactions typically proceed under mild conditions, making them compatible with a wide range of biomolecules creativepegworks.combiochempeg.comadcreview.comthermofisher.comthermofisher.com.

Formation of Stable Amide Bonds with Activated Esters and Carboxylic Acids

The amine group can efficiently react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds creativepegworks.combroadpharm.combiochempeg.comadcreview.comthermofisher.comthermofisher.combiochempeg.comthermofisher.comthermofisher.comjenkemusa.com. This reaction is commonly performed in aqueous buffers at neutral to slightly alkaline pH (pH 7-9) and often at room temperature creativepegworks.combiochempeg.combiochempeg.comthermofisher.comjenkemusa.com. The formation of an amide bond via NHS esters is a widely used method for PEGylation of proteins and other amine-containing molecules, yielding a robust linkage creativepegworks.combiochempeg.combiochempeg.comthermofisher.comjenkemusa.com.

Alternatively, the amine can react with free carboxylic acids in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like NHS creativepegworks.combiochempeg.comadcreview.comthermofisher.comrsc.org. This process also results in the formation of a stable amide bond.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The primary amine group can also undergo reductive amination with aldehydes and ketones creativepegworks.combroadpharm.combiochempeg.comadcreview.comwikipedia.orglibretexts.orgchemistrysteps.comyoutube.comorganic-chemistry.orgbeilstein-journals.orgbiochempeg.combiochempeg.comchemrxiv.org. This two-step process typically involves the initial formation of an imine or enamine intermediate, followed by reduction to a stable secondary amine wikipedia.orglibretexts.orgchemistrysteps.comyoutube.com. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for imines/iminium ions over carbonyls under controlled pH conditions (often around pH 4-7) wikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.org. This reaction is highly versatile for introducing amine-functionalized molecules or modifying existing amine groups creativepegworks.combiochempeg.comadcreview.combeilstein-journals.org.

Carboxyl Activation and Subsequent Ligation after Deprotection

The tert-butyl ester (-COOtBu) moiety in H2N-PEG6-CH2COOtBu serves as a protected form of a carboxylic acid. This protection strategy allows the amine group to be reacted selectively without interference from the carboxylate. The tert-butyl ester can be readily cleaved under acidic conditions to reveal the free carboxylic acid (-COOH) nih.govtandfonline.comacs.orgacs.orgstackexchange.comorganic-chemistry.org.

Deprotection of tert-Butyl Esters: The tert-butyl ester is typically deprotected using strong acids, with trifluoroacetic acid (TFA) being a common reagent nih.govtandfonline.comstackexchange.com. TFA-mediated deprotection often occurs at room temperature and liberates isobutene and tert-butyl trifluoroacetate (B77799) as byproducts nih.govstackexchange.com. Other acidic reagents and conditions, such as hydrochloric acid, sulfuric acid, or Lewis acids, can also be employed tandfonline.comacs.orgacs.orgorganic-chemistry.org. The choice of deprotection method may depend on the sensitivity of other functional groups present in the molecule being modified tandfonline.comacs.orgacs.orgorganic-chemistry.org.

Amide and Ester Formation with Nucleophilic Partners

Once the tert-butyl ester is deprotected to yield a carboxylic acid, this functional group can be activated for further conjugation. Common activation methods include conversion to NHS esters or pentafluorophenyl (PFP) esters, which then readily react with nucleophiles such as amines or alcohols creativepegworks.combiochempeg.comadcreview.comthermofisher.comthermofisher.comthermofisher.comrsc.org.

Amide Formation: The activated carboxylic acid can react with primary or secondary amines to form stable amide bonds creativepegworks.combiochempeg.comadcreview.comthermofisher.comrsc.orgrsc.orgresearchgate.net. This is analogous to the amine-mediated amide bond formation described earlier, but utilizing the carboxylate functionality.

Ester Formation: Similarly, the activated carboxylic acid can react with alcohols to form ester linkages, although this is less common in typical bioconjugation compared to amide formation researchgate.net.

Exploitation of Orthogonal Reactivity for Multi-Step Conjugation

The distinct chemical reactivities of the primary amine and the protected tert-butyl ester allow for orthogonal functionalization strategies, enabling sequential attachment of different molecules or moieties to the PEG linker chempep.comnih.govrsc.orgresearchgate.netgoogle.com.

The amine group can be reacted first under mild, typically neutral to slightly basic conditions. Subsequently, the tert-butyl ester can be selectively deprotected using acidic conditions. The resulting free carboxylic acid can then be activated and reacted with a different nucleophile. This stepwise approach ensures that each end of the PEG linker can be modified independently, leading to precisely engineered conjugates. For example, one might conjugate a targeting ligand to the amine group and then attach a therapeutic payload to the deprotected carboxyl group, or vice versa. This controlled functionalization is crucial for developing complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs chemicalbook.com.

Data Tables

Table 1: Amine Reactivity of H2N-PEG6-CH2COOtBu

Reaction TypeReactantsProduct TypeConditionsReferences
Amide Bond FormationPrimary Amine + Activated Ester (e.g., NHS ester)AmideMild to alkaline pH (7-9), room temperature creativepegworks.combroadpharm.combiochempeg.comadcreview.comthermofisher.comthermofisher.combiochempeg.comthermofisher.comthermofisher.comjenkemusa.com
Amide Bond FormationPrimary Amine + Carboxylic Acid + Coupling AgentAmideCoupling agents (DCC, EDC), mild conditions creativepegworks.combiochempeg.comadcreview.comthermofisher.comrsc.org
Reductive AminationPrimary Amine + Aldehyde/Ketone + Reducing AgentSecondary AmineNeutral to weakly acidic pH (4-7), reducing agents (NaBH3CN, NaBH(OAc)3) creativepegworks.combroadpharm.combiochempeg.comadcreview.comwikipedia.orglibretexts.orgchemistrysteps.comyoutube.comorganic-chemistry.orgbeilstein-journals.orgbiochempeg.combiochempeg.comchemrxiv.org
Thiourea FormationPrimary Amine + IsothiocyanateThioureaMild conditions creativepegworks.combiochempeg.com

Table 2: Carboxylic Acid Reactivity (after tert-Butyl Ester Deprotection)

Reaction TypeReactantsProduct TypeConditionsReferences
Amide Bond FormationCarboxylic Acid (activated) + Primary/Secondary AmineAmideActivation (e.g., NHS ester formation), coupling agents, mild conditions creativepegworks.combiochempeg.comadcreview.comthermofisher.comrsc.orgrsc.orgresearchgate.net
Ester Bond FormationCarboxylic Acid (activated) + AlcoholEsterActivation, coupling agents, mild conditions researchgate.net

Table 3: tert-Butyl Ester Deprotection Methods

Reagent/MethodConditionsByproducts/NotesReferences
Trifluoroacetic Acid (TFA)Room temperature, neat or in solvent (e.g., DCM)Isobutene, tert-butyl trifluoroacetate; potentially alkylates sensitive residues nih.govtandfonline.comstackexchange.com
Other Acids (HCl, H2SO4)VariousStandard acid deprotection tandfonline.com
Lewis Acids (e.g., ZnBr2)VariousMild conditions tandfonline.com
Catalytic Methods (e.g., MB•+)With hydrosilanes (e.g., HSiEt3)Mild, catalytic; potential for chemoselectivity acs.orgacs.orgorganic-chemistry.org

Compound List

H2N-PEG6-CH2COOtBu : (Amino-PEG6-tert-butyl ester) - The primary compound of interest, a heterobifunctional PEG linker.

PEG : Polyethylene (B3416737) Glycol - The polymer backbone.

NHS ester : N-hydroxysuccinimide ester - A common activated ester used for amine conjugation.

Carboxylic Acid : -COOH group, revealed after deprotection of the tert-butyl ester.

Amine : -NH2 group, the primary reactive site at one end of the molecule.

Aldehyde : R-CHO - Carbonyl compound reactive with amines.

Ketone : R-CO-R' - Carbonyl compound reactive with amines.

Imine : R-CH=N-R' - Intermediate formed from amine and aldehyde/ketone.

Secondary Amine : R2NH - Product of reductive amination.

Trifluoroacetic Acid (TFA) : CF3COOH - Common reagent for tert-butyl ester deprotection.

DCC : N,N'-Dicyclohexylcarbodiimide - Coupling agent for amide formation.

EDC : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Coupling agent for amide formation.

NaBH3CN : Sodium cyanoborohydride - Reducing agent for reductive amination.

NaBH(OAc)3 : Sodium triacetoxyborohydride - Reducing agent for reductive amination.

tert-Butyl ester : -COOtBu - The protected carboxylic acid group.

Isobutene : C4H8 - Byproduct of tert-butyl ester deprotection.

tert-Butyl trifluoroacetate : CF3COOtBu - Byproduct of TFA-mediated tert-butyl ester deprotection.

Integration into Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two components. PEG linkers, including those with amine and carboxyl functionalities like H2N-PEG6-CH2COOtBu, are frequently employed in PROTAC design due to their favorable physicochemical properties.

PEG linkers are prevalent in PROTAC architectures, with approximately 54% of reported PROTAC molecules incorporating PEG segments biochempeg.com. The inclusion of PEG can enhance the water solubility of PROTACs, which is crucial for their formulation and bioavailability biochempeg.com. The length of the PEG chain, such as the PEG6 unit in H2N-PEG6-CH2COOtBu, plays a significant role in modulating the flexibility and spatial arrangement of the PROTAC molecule. This flexibility is critical for the efficient formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for successful ubiquitination and subsequent degradation frontiersin.orgnih.gov. The bifunctional nature of H2N-PEG6-CH2COOtBu, with its amine and protected carboxyl groups, allows for versatile attachment to both the POI-binding ligand and the E3 ligase-recruiting ligand, facilitating modular PROTAC synthesis and library screening biochempeg.comaxispharm.com.

The length and chemical nature of the linker significantly influence the efficacy and specificity of PROTAC-mediated protein degradation frontiersin.org. A PEG linker of moderate length, such as PEG6, can provide sufficient spacing and flexibility to optimize the interaction within the ternary complex, thereby enhancing the degradation efficiency of the target protein frontiersin.orgnih.gov. Studies have shown that varying PEG linker lengths can lead to differential degradation profiles; for instance, a PROTAC with three PEG linkers demonstrated selective degradation of EGFR compared to a similar PROTAC with two PEG linkers, which degraded both EGFR and HER2 frontiersin.org. The ability to fine-tune linker length and composition using building blocks like H2N-PEG6-CH2COOtBu is therefore instrumental in achieving desired degradation kinetics and selectivity.

Role in Antibody-Drug Conjugates (ADCs)

The heterobifunctional nature of H2N-PEG6-CH2COOtBu makes it suitable for various conjugation strategies in ADC development. The primary amine group can react with activated carboxylic acid esters or NHS esters on the antibody or payload, forming stable amide bonds creative-biogene.comthermofisher.comoup.com. Alternatively, the tert-butyl ester can be deprotected under acidic conditions to yield a carboxylic acid, which can then be activated and conjugated to amine groups (e.g., lysine (B10760008) residues) on the antibody or payload axispharm.comsigmaaldrich.comscientificlabs.co.uk. This dual functionality allows for flexible attachment points, contributing to the development of ADCs with controlled drug-to-antibody ratios (DAR) and site-specific conjugation, which can improve homogeneity and therapeutic index oup.comrsc.org. PEG linkers, in general, are incorporated into ADCs to improve the solubility and pharmacokinetic properties of the conjugate axispharm.combroadpharm.com.

The presence of a PEG linker, such as the PEG6 chain in H2N-PEG6-CH2COOtBu, can influence the stability of the ADC in circulation and the subsequent release of the drug payload within the target cell oup.combroadpharm.com. While PEGylation generally enhances the stability of conjugates, the specific design of the linker, including its cleavability, dictates the release mechanism. Although H2N-PEG6-CH2COOtBu itself does not inherently contain a cleavable moiety, it can be incorporated into more complex linker systems that do. The hydrophilic nature of the PEG chain can also contribute to improved intracellular delivery by maintaining the solubility of the ADC and its components after internalization.

Modulation of Pharmacokinetics and Biodistribution via PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established strategy for improving pharmacokinetic (PK) and biodistribution profiles nih.govtandfonline.com. The PEG6 chain in H2N-PEG6-CH2COOtBu contributes to these beneficial effects.

PEGylation generally leads to a significant increase in the hydrodynamic radius of the conjugated molecule, which in turn reduces renal clearance and prolongs plasma half-life nih.govtandfonline.com. This extended circulation time allows for less frequent dosing and can improve patient compliance nih.gov. Furthermore, PEGylation can shield the conjugated molecule from enzymatic degradation and reduce its recognition by the immune system, thereby decreasing immunogenicity and antigenicity nih.govtandfonline.comjst.go.jp. The "stealth effect" created by the PEG layer also helps to minimize uptake by the reticuloendothelial system (RES), leading to improved biodistribution and increased accumulation in target tissues tandfonline.commdpi.com. For example, PEGylation of proteins and peptides has been shown to enhance their stability, solubility, and circulating half-lives nih.govcreativepegworks.com. The precise length of the PEG chain, such as PEG6, can be tailored to optimize these PK properties, balancing benefits like extended circulation with potential drawbacks such as reduced binding affinity due to steric hindrance creativepegworks.com.

Mechanisms of Extended Systemic Circulation and Reduced Renal Clearance

The incorporation of PEG chains, such as the PEG6 moiety in H2N-PEG6-CH2COOtBu, into therapeutic molecules or delivery systems is a well-established strategy to prolong their presence in the bloodstream and reduce their clearance by the kidneys nih.goveuropeanpharmaceuticalreview.comcreative-biolabs.com. This effect is primarily achieved by increasing the hydrodynamic radius of the conjugate, effectively increasing its molecular size and thus reducing its filtration through the glomerular membranes in the kidneys europeanpharmaceuticalreview.comcreative-biolabs.com. The hydrophilic and flexible nature of the PEG chain also contributes to a "stealth" effect by shielding the molecule from interactions with plasma proteins and components of the reticuloendothelial system (RES), which are responsible for rapid clearance and uptake by phagocytic cells nih.govnih.govresearchgate.netingentaconnect.comfrontiersin.org. This shielding minimizes opsonization, a process where proteins tag foreign particles for clearance nih.govnih.govingentaconnect.com. While longer PEG chains (e.g., >20 kDa) are typically associated with more pronounced stealth properties and extended circulation times, even shorter PEG linkers can contribute to improved pharmacokinetic profiles by enhancing hydrophilicity and providing steric hindrance nih.govpreprints.org.

Strategies for Mitigating Immune Recognition and Immunogenicity

PEGylation is a cornerstone strategy for reducing the immunogenicity and antigenicity of therapeutic agents tandfonline.comnih.govucl.ac.beeuropeanpharmaceuticalreview.comcreative-biolabs.com. The PEG chain acts as a physical barrier, masking epitopes on the underlying molecule that might otherwise be recognized by the immune system, including antibodies and immune cells tandfonline.comucl.ac.becheckrare.com. This masking effect prevents the formation of anti-drug antibodies (ADAs) and reduces the likelihood of hypersensitivity reactions tandfonline.comcreative-diagnostics.com. By reducing immune recognition, PEGylation can lead to a decrease in the clearance rate of the therapeutic agent, thereby enhancing its therapeutic effectiveness and allowing for less frequent administration tandfonline.comnih.govucl.ac.becreative-biolabs.com. While PEG itself can sometimes elicit an immune response (anti-PEG antibodies), site-specific PEGylation and optimization of PEG chain length and structure can help mitigate these effects tandfonline.comcreative-diagnostics.com.

Applications in Nanomedicine and Nanoparticle Surface Engineering

PEGylation is a widely adopted technique in nanomedicine for engineering the surface of nanoparticles (NPs) nih.govingentaconnect.comfrontiersin.org. Coating NPs with PEG, often referred to as PEGylation, imparts "stealth" properties, making them less susceptible to recognition and clearance by the immune system nih.govresearchgate.netingentaconnect.comfrontiersin.org. This surface modification is critical for prolonging the circulation time of NPs, allowing them to reach target sites more effectively nih.govresearchgate.netfrontiersin.org. The PEG layer provides a hydrophilic steric barrier that prevents aggregation and reduces protein adsorption, which are common issues that can lead to rapid clearance nih.govresearchgate.netingentaconnect.comnih.govwilhelm-lab.com.

The "stealth" effect, achieved through PEGylation, is paramount for evading immune detection and prolonging NP circulation nih.govresearchgate.netingentaconnect.comfrontiersin.org. The PEG chain creates a hydrophilic corona that shields the NP surface from opsonins and phagocytic cells nih.govresearchgate.netingentaconnect.com. While PEGylation primarily confers stealth properties, the terminal functional groups of PEG chains, such as the amine or the deprotected carboxylic acid of H2N-PEG6-CH2COOtBu, can be further modified to attach targeting ligands. These ligands, which can include antibodies, peptides, or small molecules, enable active targeting by specifically binding to receptors overexpressed on target cells, such as cancer cells mdpi.compreprints.orgresearchgate.net. This dual approach of passive stealth and active targeting enhances the specificity and efficacy of nanomedicines.

PEGylation's impact on cellular uptake and endosomal escape is complex and often referred to as the "PEG dilemma" nih.govresearchgate.netjst.go.jpacs.orgresearchgate.net. While PEGylation enhances circulation time, the dense PEG layer can also hinder the interaction of nanoparticles with cell membranes, thereby reducing cellular uptake nih.govresearchgate.netjst.go.jpacs.orgresearchgate.net. Furthermore, PEG coatings can impede the endosomal escape of nanoparticles after internalization, which is crucial for the release of therapeutic payloads into the cytoplasm nih.govjst.go.jpresearchgate.net. Strategies to overcome this dilemma include using cleavable PEG systems that shed the PEG layer in response to specific stimuli (e.g., pH or enzymes) or incorporating targeting ligands at the distal end of PEG chains to promote receptor-mediated uptake nih.govresearchgate.netjst.go.jp. The length and density of the PEG chains significantly influence these interactions preprints.orgresearchgate.net.

Utilization in Protein and Peptide Modification for Enhanced Therapeutic Profiles

The covalent attachment of PEG, or PEGylation, is a widely employed method to improve the pharmacokinetic, pharmacodynamic, and immunological profiles of therapeutic proteins and peptides (TPPs) tandfonline.comnih.govucl.ac.benih.govnih.gov. This modification enhances the stability, solubility, and reduces the immunogenicity of TPPs, leading to prolonged in vivo half-life and reduced degradation by metabolic enzymes tandfonline.comnih.govucl.ac.becreative-biolabs.comnih.gov. The PEG chain shields the protein or peptide from proteolytic enzymes and reduces renal clearance by increasing the hydrodynamic volume nih.goveuropeanpharmaceuticalreview.comcreative-biolabs.com. For instance, H2N-PEG6-CH2COOtBu, with its amine group, can readily conjugate to activated carboxylic acid groups on proteins or peptides, or to specific amino acid residues. After deprotection, the carboxylic acid terminus can also be utilized for conjugation. These modifications can lead to a significant improvement in the therapeutic efficacy, stability, and safety of protein and peptide-based drugs, allowing for less frequent dosing tandfonline.comnih.govucl.ac.becreative-biolabs.com.

Based on a comprehensive review of scientific literature and chemical supplier databases, there is a significant lack of specific, published research detailing the use of the chemical compound H2N-PEG6-CH2COOtBu in the direct applications outlined in the requested article structure.

The compound, identified by its CAS Number 297162-50-6, is a heterobifunctional linker. purepeg.comsigmaaldrich.com Its structure contains a single primary amine (H2N-) at one end and a tert-butyl protected carboxylic acid (-COOtBu) at the other, separated by a six-unit polyethylene glycol (PEG) spacer.

The primary amine allows the molecule to react with various functional groups, and the protected carboxyl group can be deprotected to provide another site for chemical conjugation. biochempeg.combroadpharm.com However, because it possesses only one primary reactive group (the amine), it functions as a monofunctional linker, not a crosslinker. Crosslinking, which is essential for forming a hydrogel network, requires molecules with at least two reactive groups (i.e., bifunctional or multi-arm polymers) to bridge polymer chains together. google.comrsc.org

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the following reasons:

Chromatographic Methods for Separation and Quantitation

Chromatography is a cornerstone for the analysis of PEGylated molecules, enabling the separation of complex reaction mixtures to isolate and quantify the desired conjugate, unreacted starting materials, and any by-products.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of H2N-PEG6-CH2COOtBu and its conjugates. UPLC, which utilizes smaller particle sizes in the column stationary phase, offers significant advantages in terms of speed and resolution over traditional HPLC. waters.com These techniques are adept at separating complex mixtures generated during a conjugation reaction, allowing for the precise quantitation of the PEGylated product versus unreacted protein or free PEG linker.

For detection, a UV detector is commonly employed, particularly for protein- or peptide-based conjugates that contain chromophores. chromatographyonline.com However, as the PEG linker itself lacks a significant UV chromophore, alternative detectors are often used in series. A charged aerosol detector (CAD), for instance, can detect all non-volatile analytes, providing a more comprehensive profile of the reaction mixture. chromatographyonline.com In some advanced applications, two-dimensional liquid chromatography (2D-LC) is employed. This method can, for example, combine a size-exclusion separation in the first dimension with a reversed-phase separation in the second, providing a powerful, automated platform for detailed characterization from a single injection. chromatographyonline.com

Table 1: Comparison of HPLC and UPLC for PEG-Conjugate Analysis

ParameterConventional HPLCUltra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent, higher peak capacity waters.com
Analysis Time LongerFaster waters.com
System Pressure LowerHigher
Application Routine purity checks and quantificationHigh-resolution separation of complex mixtures (e.g., conjugate, free protein, free PEG) nih.gov

Size-Exclusion Chromatography (SEC) is a powerful subset of HPLC that separates molecules based on their hydrodynamic volume in solution. technologynetworks.com This technique is exceptionally well-suited for analyzing the products of a conjugation reaction involving H2N-PEG6-CH2COOtBu. The fundamental principle involves a column packed with porous particles. libretexts.org Larger molecules, such as the high-molecular-weight PEG-protein conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted H2N-PEG6-CH2COOtBu linker and the unconjugated biomolecule, can penetrate the pores to varying degrees, leading to a longer path and later elution times. technologynetworks.comlibretexts.org

This method provides a rapid assessment of conjugation efficiency by separating the newly formed, larger conjugate from the smaller starting materials. nih.gov However, challenges can arise from non-ideal interactions between the analyte and the stationary phase, such as hydrophobic or ionic interactions, which can cause peak tailing or shifts in retention time, potentially complicating molar mass determination. hplc.euchromatographyonline.com Careful selection of the mobile phase and column chemistry is crucial to minimize these effects and ensure that separation is governed primarily by size. chromatographyonline.com

Table 2: Principle of SEC Separation for a Hypothetical Protein Conjugation

AnalyteRelative Molecular SizeInteraction with SEC Column PoresExpected Elution Order
Protein-PEG6-Conjugate LargestExcluded from most pores1 (Elutes First)
Unconjugated Protein IntermediatePartially penetrates pores2
Free H2N-PEG6-CH2COOtBu SmallestFully penetrates pores3 (Elutes Last)

Reversed-Phase Chromatography (RPC) separates molecules based on differences in their hydrophobicity. It typically employs a nonpolar stationary phase (e.g., C4, C8, or C18 alkyl chains) and a polar mobile phase. Elution is achieved by gradually increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. waters.comnih.gov

Table 3: Illustrative RPC Gradient for PEG-Conjugate Analysis

Time (minutes)% Mobile Phase A (e.g., 0.1% TFA in Water)% Mobile Phase B (e.g., 0.1% TFA in Acetonitrile)Purpose
0.095%5%Initial binding of all components
5.095%5%Washout of highly polar impurities
35.035%65%Gradient elution of less hydrophobic to more hydrophobic species
40.05%95%Elution of very hydrophobic species and column cleaning
45.095%5%Re-equilibration for next injection

Spectroscopic Techniques for Structural Elucidation and Conjugation Efficiency

While chromatography separates components, spectroscopy provides detailed structural information, confirming the identity of the linker and the success of the conjugation at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of H2N-PEG6-CH2COOtBu. ¹H NMR is particularly informative. The molecule presents several characteristic signals: a sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (tBu) group, a complex multiplet signal for the PEG backbone protons (-O-CH₂-CH₂-) typically found between 3.5 and 3.7 ppm, and signals corresponding to the protons adjacent to the amine and ester functionalities. nih.gov

The t-butyl group serves as an excellent probe; its distinct, high-intensity signal is easily identifiable in a region of the spectrum with little overlap from other signals. nih.gov Observing this signal confirms the presence of the intact protective group. Upon successful conjugation to a biomolecule, while the signals from the large biomolecule may dominate the spectrum, the persistent signature of the PEG backbone can often still be identified, confirming the presence of the linker. Furthermore, NMR is the definitive method to confirm the successful deprotection of the t-butyl ester to the corresponding carboxylic acid if that synthetic step is performed.

Table 4: Expected ¹H NMR Chemical Shifts for H2N-PEG6-CH2COOtBu

Proton GroupStructure FragmentExpected Chemical Shift (δ, ppm)Multiplicity
tert-Butyl -C(CH₃)₃~1.4Singlet (s)
PEG Backbone -O-CH₂-CH₂-O-~3.5 - 3.7Multiplet (m)
Methylene adjacent to Ester -CH₂-COO-~2.5Triplet (t)
Methylene adjacent to Amine -CH₂-NH₂~2.8Triplet (t)

Note: Shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of H2N-PEG6-CH2COOtBu and its conjugates with absolute certainty. The molecular weight of the linker itself is 409.51 g/mol . sigmaaldrich.com MS analysis will confirm this mass, verifying the identity and purity of the starting material.

When analyzing PEGylated biomolecules, MS provides two essential pieces of information: confirmation of covalent attachment and the degree of conjugation. researchgate.net By comparing the mass of the native biomolecule to the mass of the reaction product, one can determine if the conjugation was successful. The mass difference should correspond to the mass of the attached linker(s). Because PEGylation reactions can often result in a heterogeneous mixture (e.g., containing non-PEGylated, mono-PEGylated, di-PEGylated species, etc.), MS can identify and quantify this distribution. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large, heterogeneous PEGylated proteins. nih.govcovalx.com It can often resolve the mass peaks corresponding to the protein attached to different numbers of PEG units, providing a clear picture of the reaction outcome. acs.org Electrospray Ionization (ESI) MS is also commonly used, often coupled with liquid chromatography (LC/MS), to analyze the components as they elute from the column. enovatia.com

Table 5: Hypothetical MALDI-TOF MS Data for Conjugation of a 25 kDa Protein

Species ObservedDescriptionTheoretical Mass (Da)
Unconjugated Protein Starting material25,000
Mono-PEGylated Protein Protein + 1 x (H2N-PEG6-CH2COOtBu)25,409.5
Di-PEGylated Protein Protein + 2 x (H2N-PEG6-CH2COOtBu)25,819.0
Tri-PEGylated Protein Protein + 3 x (H2N-PEG6-CH2COOtBu)26,228.5

Note: Masses are rounded for illustrative purposes. The mass of the linker is added to the protein mass for each degree of conjugation.

Immunoassays for PEGylated Molecules and Anti-PEG Antibody Detection

Immunoassays are indispensable tools for the characterization of PEGylated molecules, including conjugates derived from H2N-PEG6-CH2COOtBu, and for monitoring the immunogenic response they may elicit. These assays leverage the high specificity of antibody-antigen interactions to detect and quantify either the PEGylated molecule itself or the anti-PEG antibodies that the immune system may produce in response.

The conjugation of polyethylene glycol (PEG) to therapeutic molecules is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. creative-diagnostics.com However, the very presence of the PEG moiety, once considered immunologically inert, can lead to the generation of anti-PEG antibodies. creative-diagnostics.com These antibodies can, in turn, affect the efficacy and safety of the PEGylated therapeutic by promoting accelerated blood clearance (ABC) or causing hypersensitivity reactions. creative-diagnostics.com Consequently, robust and sensitive immunoassays are critical throughout the development and clinical application of PEGylated agents.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) stands out as the most prevalent and versatile platform for the quantitative analysis of PEGylated molecules and the detection of anti-PEG antibodies due to its high sensitivity, specificity, and throughput. creative-diagnostics.com Various ELISA formats can be employed, each with specific advantages for quantifying the PEGylated analyte or detecting host antibodies against the PEG polymer.

Quantitative Analysis of PEGylated Molecules

For the quantification of a PEGylated molecule, such as a protein conjugated with H2N-PEG6-CH2COOtBu, several ELISA formats can be utilized. The choice of format often depends on the characteristics of the PEGylated conjugate and the available reagents.

Sandwich ELISA: This is a common and highly specific format for quantifying PEGylated proteins. It utilizes two different anti-PEG monoclonal antibodies that recognize the polyoxyethylene backbone of PEG. lifediagnostics.com One antibody is coated onto the microplate well to act as the capture antibody. The sample containing the PEGylated analyte is then added, and the analyte is captured by the immobilized antibody. A second, different anti-PEG antibody, which is conjugated to a detection enzyme like horseradish peroxidase (HRP), is then added. This detection antibody binds to a different epitope on the captured PEGylated molecule, forming a "sandwich". The concentration of the PEGylated molecule is proportional to the enzymatic activity, which is measured by adding a chromogenic substrate. novusbio.com The sensitivity of sandwich ELISAs can be very high, with detection limits in the low ng/mL range. nih.gov Research has shown that the sensitivity of anti-PEG sandwich ELISAs can increase with the length of the PEG chain. nih.gov

Competitive ELISA: In this format, the PEGylated analyte in the sample competes with a labeled PEGylated conjugate (e.g., biotin-labeled PEG) for binding to a limited number of anti-PEG antibody sites that are pre-coated on the microplate. abcam.comabcam.com The amount of labeled conjugate that binds to the plate is inversely proportional to the concentration of the analyte in the sample. abcam.com This format is particularly useful for detecting both free and conjugated forms of PEG and can be more sensitive to higher molecular weight PEG molecules. abcam.com

The following table summarizes a typical protocol for a sandwich ELISA for the quantification of a PEGylated compound.

StepProcedure
1. Coating Microtiter plate wells are coated with a capture anti-PEG monoclonal antibody.
2. Blocking Unbound sites on the plate are blocked to prevent non-specific binding.
3. Sample Incubation The sample containing the PEGylated analyte is added to the wells.
4. Washing Unbound sample components are washed away.
5. Detection Antibody Incubation A second, enzyme-conjugated anti-PEG monoclonal antibody is added.
6. Washing Excess detection antibody is washed away.
7. Substrate Addition A chromogenic substrate for the enzyme is added, leading to color development.
8. Measurement The absorbance is read on a microplate reader, and the concentration is determined from a standard curve.

Detection of Anti-PEG Antibodies

The immunogenicity of PEGylated therapeutics is a significant consideration, and ELISA is the primary method for detecting and quantifying anti-PEG antibodies in biological samples like serum or plasma. creative-diagnostics.com

Direct ELISA: This is the most straightforward format for detecting anti-PEG antibodies. Microtiter plates are coated with a PEGylated molecule (e.g., PEG-BSA) or a biotinylated PEG bound to a streptavidin-coated plate. celerion.com4adi.com The patient's serum or plasma is then added to the wells. If anti-PEG antibodies are present, they will bind to the immobilized PEG. After a washing step, a secondary antibody that is specific for the host species' immunoglobulin isotype (e.g., anti-human IgG or IgM) and conjugated to an enzyme is added. 4adi.com The amount of bound secondary antibody, and thus the concentration of anti-PEG antibodies, is determined by measuring the enzymatic activity with a suitable substrate. 4adi.com

The validation of an anti-PEG antibody ELISA is crucial and involves determining key performance parameters.

ParameterDescriptionExample Finding
Sensitivity The lowest concentration of anti-PEG antibody that can be reliably detected.A validated direct ELISA can detect 100 ng/mL of an anti-PEG IgG positive control.
Cut Point A threshold value used to classify a sample as positive or negative for anti-PEG antibodies.A confirmatory cut point of 34.9% inhibition was established in one study. celerion.com
Precision The degree of agreement among a series of measurements from the same sample.Intra-assay and inter-assay coefficients of variation (CV) are typically required to be below 15-20%.
Drug Tolerance The ability of the assay to detect anti-PEG antibodies in the presence of the PEGylated drug.Anti-PEG antibodies at 128 ng/mL could be detected in the presence of 12.8 ng/mL of a 20 kDa PEG. celerion.com

Research has demonstrated the presence of pre-existing anti-PEG antibodies in a significant portion of the healthy population, likely due to exposure to PEG in consumer products. nih.gov Therefore, assays must be carefully validated to distinguish between pre-existing and treatment-emergent anti-PEG antibodies. Both IgG and IgM isotypes of anti-PEG antibodies can be detected and have different temporal profiles following exposure to a PEGylated agent. researchgate.net

Data Tables

Table 1: Properties of H2N-PEG6-CH2COOtBu and Related PEG Linkers

Compound NameChemical FormulaMolecular Weight (approx.)Functional GroupsCommon Applications
H2N-PEG6-CH2COOtBu C18H37NO8395.49 g/mol Primary Amine (-NH2), tert-Butyl Ester (-COOtBu)PROTACs, ADCs, bioconjugation, drug delivery, chemical biology tools
H2N-PEG2-CH2COOtBuC10H21NO5235.27 g/mol Primary Amine (-NH2), tert-Butyl Ester (-COOtBu)Peptide synthesis, drug conjugation
H2N-PEG4-CH2COOtBuC14H29NO7307.38 g/mol Primary Amine (-NH2), tert-Butyl Ester (-COOtBu)Bioconjugation, linker synthesis
H2N-PEG8-CH2COOtBuC22H45NO9467.59 g/mol Primary Amine (-NH2), tert-Butyl Ester (-COOtBu)Bioconjugation, linker synthesis
NHS-PEG4-BiotinC28H47N5O7S613.77 g/mol NHS Ester, Biotinyl groupProtein labeling, Western blotting, ELISA, affinity purification
SM(PEG)12N/A~1000-1500 g/mol Maleimide, NHS EsterAmine-to-sulfhydryl crosslinking, protein conjugation

Note: Molecular weights for PEG derivatives can vary slightly depending on the exact synthesis and polydispersity, especially for longer chains. The values provided are approximate.

Table 2: Reactivity of Functional Groups in H2N-PEG6-CH2COOtBu

Functional GroupType of ReactivityCommon Reaction PartnersReaction ConditionsOutcome
Primary Amine (-NH2) NucleophilicNHS Esters, Carboxylic Acids (activated), Aldehydes, Ketones, IsocyanatesMildly basic to neutral pH, aqueous or organic solventsAmide, Imine, Urea, Guanidine formation
tert-Butyl Ester (-COOtBu) Protected Carboxylic AcidN/A (Protected)Stable to bases, mild nucleophiles, reducing agentsN/A (Protected)
tert-Butyl Ester (-COOtBu) DeprotectionAcids (e.g., TFA, HCl)Acidic conditionsFree Carboxylic Acid (-COOH)
Free Carboxylic Acid (-COOH) (after deprotection)Electrophilic (when activated)Amines, AlcoholsCoupling agents (e.g., EDC/NHS), DCC, acid catalysisAmide, Ester formation

Conclusion

H2N-PEG6-CH2COOtBu stands out as a highly versatile heterobifunctional linker, leveraging the well-established benefits of polyethylene (B3416737) glycol with precisely engineered reactive termini. Its primary amine and acid-labile tert-butyl ester protected carboxylate groups offer orthogonal reactivity, enabling controlled, sequential conjugation essential for constructing complex molecular architectures. This compound has found significant utility in the synthesis of advanced therapeutic modalities such as PROTACs and antibody-drug conjugates, where its defined PEG6 spacer contributes to optimal molecular geometry, solubility, and pharmacokinetic properties. As chemical biology and drug discovery continue to advance, linkers like H2N-PEG6-CH2COOtBu will remain indispensable tools for precise molecular design and the development of next-generation therapeutics and biomaterials.

Compound List

H2N-PEG6-CH2COOtBu (also referred to as Amino-PEG6-t-butyl ester)

Polyethylene (B3416737) Glycol (PEG)

N-hydroxysuccinimide (NHS) ester

Aldehydes

Ketones

Isocyanates

Trifluoroacetic Acid (TFA)

Carboxylic acid

Primary amine

tert-Butyl ester

PROTACs (Proteolysis-Targeting Chimeras)

Antibody-Drug Conjugates (ADCs)

NHS-PEG4-Biotin

SM(PEG)12

Computational and Theoretical Studies in Peg Chemistry and Conjugate Design

Molecular Dynamics Simulations of PEG Derivatives and Conjugates

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the structure, dynamics, and interactions of PEGylated molecules. By simulating the atomic-level movements and forces over time, MD can reveal complex behaviors that are often difficult to observe experimentally.

MD simulations of PEG derivatives, such as H2N-PEG6-CH2COOtBu, provide critical information on their conformational flexibility. The ethylene (B1197577) glycol units of the PEG chain can adopt various dihedral angles, leading to a range of possible conformations from extended to compact, globular structures. The dominant conformation is influenced by the surrounding environment, including the solvent and interactions with biological surfaces.

Research has shown that PEG chains can exhibit different conformational states when interacting with proteins. mdpi.com They can exist in a more extended "brush" conformation or a more compact "mushroom" conformation, depending on the grafting density on a surface. Simulations have revealed that PEG can switch between coating a localized area on a protein surface, resulting in a smaller radius of gyration, and extending into the solvent, which leads to a larger radius of gyration. mdpi.com These conformational changes are crucial as they dictate the nature and extent of interaction with biological interfaces. For instance, a more extended conformation can effectively shield a conjugated protein or nanoparticle from interactions with other biological components, a key aspect of the "stealth" properties conferred by PEGylation.

The interactions of PEG with biological interfaces are multifaceted. While PEG is generally considered to be hydrophilic and bio-inert, MD simulations have highlighted the importance of both hydrogen bonding and hydrophobic interactions. The ether oxygens of the PEG backbone can form hydrogen bonds with water molecules and with polar residues on protein surfaces. Simultaneously, the ethylene groups can engage in hydrophobic interactions, particularly with nonpolar patches on biomolecules. The interplay of these interactions governs the adsorption of PEG derivatives onto surfaces and their behavior at the interface between a therapeutic agent and the biological milieu.

Table 1: Key Research Findings from Molecular Dynamics Simulations of PEG Derivatives

Research Finding Significance for H2N-PEG6-CH2COOtBu
PEG chains exhibit significant conformational flexibility, transitioning between extended and compact states. The conformational state of the PEG6 chain will influence its hydrodynamic radius and steric hindrance properties.
Both hydrogen bonding and hydrophobic interactions mediate PEG's association with biological surfaces. The amine and tert-butyl ester groups, along with the PEG chain, will dictate the specific interactions with biological targets.
The conformation of PEG is sensitive to its local environment, including solvent and surface properties. The behavior of H2N-PEG6-CH2COOtBu will vary depending on the physiological environment it is in.
PEG can shield the surface of conjugated molecules, reducing non-specific interactions. This is foundational to its use in creating "stealth" drug delivery systems.

When H2N-PEG6-CH2COOtBu is used as a linker to attach a targeting ligand to a nanoparticle, the effectiveness of the targeting moiety depends critically on its accessibility to its biological receptor. MD simulations are employed to predict the surface exposure of these targeting ligands. The conformational dynamics of the PEG linker, as described above, play a pivotal role in this context.

A flexible PEG chain can sometimes fold back and interact with the nanoparticle surface, potentially obscuring the attached ligand. The length of the PEG chain is a critical parameter; a chain that is too short may not provide sufficient distance from the nanoparticle surface, while a chain that is too long might lead to the ligand being buried within the PEG layer.

Computational models can simulate the dynamic "breathing" of the PEG layer and calculate the probable locations and orientations of the terminal group where a ligand would be attached. By analyzing the simulation trajectories, researchers can quantify the solvent-accessible surface area (SASA) of the ligand, providing a metric for its potential to interact with a receptor. This predictive capability is invaluable for optimizing the design of targeted drug delivery systems, ensuring that the targeting function is not sterically hindered by the PEG linker itself.

Quantum Computational Approaches for Understanding PEG-Based Systems

Quantum computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a deeper understanding of the electronic structure and reactivity of PEG-based systems. researchgate.net These methods are used to calculate fundamental properties like molecular orbital energies, charge distributions, and reaction energetics, which are not accessible through classical MD simulations.

For a molecule like H2N-PEG6-CH2COOtBu, quantum calculations can elucidate the reactivity of its terminal functional groups. For example, DFT can be used to model the nucleophilicity of the primary amine (H2N-) and the susceptibility of the tert-butyl ester (-COOtBu) to hydrolysis. These calculations can help in predicting the efficiency of conjugation reactions and the stability of the resulting bioconjugates under physiological conditions.

Furthermore, quantum mechanics is essential for developing accurate force fields used in classical MD simulations. researchgate.net By performing high-level quantum calculations on small fragments of the PEG chain and its terminal groups, researchers can derive the parameters (e.g., partial atomic charges, bond and angle force constants) needed for the classical force field. This ensures that the MD simulations are based on a physically realistic model of the molecule's electronic properties. Quantum computational studies have also been used to investigate the interactions of PEG with surfaces, such as the adsorption of PEG on titanium dioxide, by calculating the binding energies of different conformations. mdpi.comacs.org

Table 2: Applications of Quantum Computational Methods in the Study of PEG Derivatives

Application Insights Gained for H2N-PEG6-CH2COOtBu
Calculation of electronic properties (e.g., charge distribution, molecular orbitals). Understanding the reactivity of the amine and ester functional groups.
Determination of reaction energetics and pathways. Predicting the feasibility and efficiency of conjugation reactions.
Force field parameterization for classical MD simulations. Improving the accuracy of large-scale simulations of PEGylated systems.
Investigation of intermolecular interactions. Quantifying the strength of interactions with biological molecules or surfaces.

In Silico Design and Optimization of PEGylated Drug Delivery Systems

The insights gained from molecular dynamics and quantum computational studies are integrated into the in silico design and optimization of PEGylated drug delivery systems. nih.gov This computational approach allows for the rational design of carriers with desired properties, such as prolonged circulation time, target specificity, and controlled drug release. mdpi.com

Moreover, in silico screening can be employed to evaluate a library of potential targeting ligands or to optimize the length and density of the PEG chains for a specific application. nih.gov This computational pre-screening significantly reduces the time and cost associated with experimental trial-and-error approaches. By combining multiscale modeling techniques, from quantum mechanics to coarse-grained simulations, it is possible to build a comprehensive understanding of the behavior of PEGylated drug delivery systems, from the molecular to the macroscopic level, thereby accelerating the development of more effective and safer nanomedicines. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
H2N-PEG6-CH2COOtBu

Challenges, Limitations, and Future Research Directions for H2n Peg6 Ch2cootbu and Pegylation Technology

Addressing Immunogenicity and Anti-PEG Antibody Responses in Advanced Applications

While PEG has long been considered a non-immunogenic polymer, a growing body of evidence indicates that PEGylated substances can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs). jst.go.jpnih.gov This phenomenon poses a significant challenge to the clinical efficacy and safety of PEGylated drugs. creative-diagnostics.comnih.gov

The immune system can recognize PEG as a foreign substance, particularly after repeated administration of PEGylated therapeutics, resulting in the production of anti-PEG immunoglobulin M (IgM) and IgG antibodies. jst.go.jpcreative-diagnostics.comnih.gov The presence of these antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of the PEGylated drug are rapidly removed from circulation, drastically reducing their therapeutic effect. creative-diagnostics.comnih.govnih.gov This is a major concern, as it can lead to a loss of drug efficacy. jst.go.jpresearchgate.net

Furthermore, studies have revealed that a substantial percentage of the healthy population, up to 25%, has pre-existing anti-PEG antibodies, likely due to the widespread use of PEG in cosmetics, food products, and pharmaceuticals. jst.go.jpacs.org This pre-existing immunity can impact the effectiveness of a PEGylated therapeutic from the very first dose. The potential for hypersensitivity reactions and, in rare cases, life-threatening anaphylaxis, has also been linked to anti-PEG antibodies, particularly with the use of PEGylated lipid nanoparticles in vaccines. nih.govcreative-diagnostics.com These findings underscore the critical need to monitor APA levels in patients before and during treatment with PEGylated drugs and to develop strategies to mitigate this immune response. jst.go.jp

Table 1: Immunological Challenges Associated with PEGylation

Challenge Description Clinical Implication
Anti-PEG Antibodies (APAs) Production of IgM and IgG antibodies against the PEG moiety. jst.go.jpnih.gov Can neutralize the drug and lead to rapid clearance.
Accelerated Blood Clearance (ABC) Rapid removal of PEGylated drugs from circulation upon repeated administration due to APAs. creative-diagnostics.comnih.gov Significant reduction in drug efficacy and therapeutic window.
Pre-existing Antibodies Presence of APAs in individuals with no prior exposure to PEGylated drugs. jst.go.jpacs.org Can compromise the effectiveness of the first dose of treatment.
Hypersensitivity Reactions Allergic responses, including complement activation-related pseudoallergy (CARPA), triggered by APAs. nih.govcreative-diagnostics.com Poses safety risks to patients, ranging from mild reactions to anaphylaxis.

Optimization of PEG Chain Length and Architecture for Tailored Biological Outcomes

The biological performance of a PEGylated molecule is highly dependent on the physicochemical properties of the attached PEG, including its chain length and architecture (e.g., linear or branched). nih.gov The "6" in H2N-PEG6-CH2COOtBu denotes a specific chain length of six ethylene (B1197577) glycol units, and the optimization of this parameter is crucial for achieving desired therapeutic outcomes.

Generally, increasing the PEG chain length and, consequently, its molecular weight, enhances the hydrodynamic radius of the conjugate. acs.orgnih.gov This increased size can lead to several benefits, such as reduced renal clearance, prolonged circulation half-life, and improved protection from enzymatic degradation. nih.govnih.govnih.gov Studies have shown a direct correlation between higher PEG molecular weight and increased circulation time for nanoparticles. nih.govdovepress.com

However, there is a trade-off. Excessively long PEG chains can create a steric hindrance that may interfere with the binding of the therapeutic molecule to its target receptor, potentially reducing its biological activity. nih.gov This "PEG dilemma" necessitates a careful balance. The optimal PEG chain length must be long enough to provide stealth properties and extend circulation but short enough to permit effective target engagement. dovepress.com Similarly, the architecture of the PEG molecule plays a vital role. Branched PEGs can offer a more compact and dense shielding effect compared to linear PEGs of the same molecular weight. The density of PEG chains on the surface of a nanoparticle also significantly influences protein adsorption and uptake by macrophages; a higher density generally leads to better shielding. dovepress.comresearchgate.netacs.org

Table 2: Impact of PEG Properties on Biological Performance

PEG Property Effect Rationale Research Finding
Increased Chain Length / Molecular Weight Longer circulation time, reduced renal clearance. nih.govnih.gov Larger hydrodynamic volume prevents filtration by the kidneys. acs.org The half-life of 150 nm PLA-PEG nanoparticles increased as the PEG molecular weight was increased. nih.gov
Increased Chain Length Potential for decreased biological activity. nih.gov Steric hindrance can block the active site or binding domain of the therapeutic molecule. For antibody-targeted nanoparticles, PEG chains cannot be extended beyond a certain length without compromising delivery efficacy. nih.gov
Branched Architecture Enhanced shielding and stability. Provides a denser PEG corona compared to linear PEGs of equivalent mass. nih.gov Branched PEGs are used to maximize options in optimizing a biologic's properties. pharmtech.com
High Grafting Density Reduced protein adsorption and macrophage uptake. dovepress.comresearchgate.net Creates a more effective steric barrier against opsonization. A higher PEG surface density on chitosan nanoparticles improved drug accumulation in the blood. dovepress.com

Development of Cleavable and Degradable PEG Linkers for Controlled Release

A significant advancement in PEGylation technology is the development of "smart" or cleavable linkers. purepeg.com Unlike traditional, stable linkages (e.g., amides or ethers), cleavable linkers are designed to break under specific physiological or external triggers. purepeg.comnih.gov This strategy allows for the controlled release of the therapeutic payload at the target site, which can enhance efficacy while minimizing systemic exposure and side effects. purepeg.compurepeg.com

These linkers can be engineered to respond to various stimuli characteristic of a disease microenvironment. For example:

pH-Sensitive Linkers: Hydrazone or vinyl ether bonds can be designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of tumors or endosomes. purepeg.comnih.gov

Enzyme-Cleavable Linkers: Peptide sequences can be incorporated into the linker that are substrates for enzymes overexpressed in target tissues, such as cathepsins in cancer cells. purepeg.comnofamerica.com

Redox-Sensitive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing intracellular environment. axispharm.com

In addition to cleavable linkers, fully degradable PEG-based constructs, such as PEG hydrogels, are being developed. These materials can be used as depots for the sustained release of drugs. nih.gov By incorporating degradable segments like polylactic acid (PLA) into the PEG backbone, the degradation rate of the hydrogel and the release kinetics of the encapsulated therapeutic can be precisely controlled. nih.govmdpi.com

Advancements in Site-Specific and Bioorthogonal PEGylation Methodologies

Early PEGylation methods often involved reactions with surface nucleophiles on proteins, such as the amine groups of lysine (B10760008) residues. This approach typically results in a heterogeneous mixture of products with PEG chains attached at various locations, which can lead to a loss of biological activity if the modification occurs at or near the active site. acs.orgnih.gov To overcome this, significant research has focused on developing methods for site-specific PEGylation, which yields a homogeneous product with preserved function. acs.orgnih.gov

Common strategies for site-specific PEGylation include:

N-Terminal Modification: Targeting the unique reactivity of the N-terminal α-amino group under specific pH conditions. nih.gov

Cysteine-Specific Modification: Introducing a single, accessible cysteine residue into the protein via site-directed mutagenesis, which can then be selectively targeted by PEG-maleimide or PEG-vinylsulfone reagents. nih.govbiopharminternational.com

Disulfide Bridging: Attaching a PEG molecule across a native disulfide bond, which helps to preserve the protein's secondary structure. nih.gov

More recently, bioorthogonal chemistry has emerged as a powerful tool for precise bioconjugation. These reactions involve pairs of functional groups that react selectively and efficiently with each other under physiological conditions without interfering with native biological processes. nih.gov A common approach involves genetically encoding a non-canonical amino acid (NCAA) containing a unique chemical handle (e.g., an alkyne or azide) into the protein. nih.govacs.org The protein can then be reacted with a PEG molecule bearing the complementary functional group via a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), resulting in a precisely and stably PEGylated conjugate. acs.org

Exploration of Alternative Polymers to PEG for Biomedical Applications

The immunogenicity concerns associated with PEG have spurred the search for alternative hydrophilic polymers for biomedical applications. curapath.comnih.gov The goal is to identify materials that possess the beneficial properties of PEG—such as high water solubility, biocompatibility, and stealth characteristics—but with reduced or no immunogenicity. nih.gov

Several classes of polymers are under investigation as potential PEG alternatives:

Polysarcosine (pSar): A polymer of the N-methylated amino acid glycine, pSar is considered highly biocompatible and non-immunogenic. bioprocessonline.com

Poly(2-oxazoline)s (POx): These polymers have tunable properties based on the monomer used and have shown promising results in nanoparticle drug delivery with reduced immune responses. curapath.com

Zwitterionic Polymers: These polymers contain both positive and negative charges, resulting in a net neutral charge and exceptional hydrophilicity. nih.govbioprocessonline.com They exhibit superb resistance to protein fouling and are generally considered immunologically inert. nih.gov

Polypeptides: Genetically engineered or synthetic polypeptides such as XTEN and PAS sequences can be used to increase the hydrodynamic size of protein drugs, mimicking the effect of PEGylation while being biodegradable and potentially less immunogenic. tandfonline.com

Other Hydrophilic Polymers: Materials like hyperbranched polyglycerol (PG), poly(N-vinylpyrrolidone) (PVP), and various polysaccharides are also being explored. bioprocessonline.comresearchgate.net

Table 3: Comparison of PEG and Alternative Polymers

Polymer Key Advantages Potential Limitations
Polyethylene (B3416737) Glycol (PEG) Well-established, FDA-approved, excellent solubility and biocompatibility. nih.govnih.gov Potential for immunogenicity and anti-PEG antibody formation. jst.go.jpnih.gov
Polysarcosine (pSar) Non-immunogenic, biodegradable, good stealth properties. bioprocessonline.comtandfonline.com Less established in clinical applications compared to PEG.
Poly(2-oxazoline)s (POx) Highly tunable properties, low immunogenicity. curapath.com In vivo data for LNP systems is still limited. curapath.com
Zwitterionic Polymers Superior anti-biofouling properties, immunologically inert, highly hydrophilic. nih.govbioprocessonline.com Synthesis and conjugation can be more complex. researchgate.net
Polypeptides (e.g., XTEN, PAS) Biodegradable, biocompatible, tunable properties. tandfonline.com Potential for immunogenicity depending on the sequence.

Integration of PEGylation with Emerging Technologies (e.g., 3D Bioprinting, Microfluidics)

PEGylation is not only advancing through new chemistries but also by its integration with cutting-edge technologies that enable novel applications.

Microfluidics: This technology allows for the precise control and manipulation of fluids at the microscale, enabling the fabrication of highly uniform PEG-based nanoparticles and microgels. lboro.ac.ukmdpi.com Microfluidic devices can be used to produce monodisperse droplets that serve as templates for creating PEG particles with controlled size, shape, and porosity. mdpi.com This level of control is crucial for optimizing drug delivery systems and for conducting precise analyses of PEGylated proteins. nih.gov

3D Bioprinting: PEG-based hydrogels are widely used as "bio-inks" in 3D bioprinting to construct tissue scaffolds. mdpi.com The biocompatibility and tunable properties of PEG hydrogels make them ideal for creating environments that support cell growth and tissue regeneration. biochempeg.com By incorporating PEG derivatives, the mechanical properties and degradation profiles of the printed scaffolds can be tailored to match those of the target tissue.

Translational Research and Clinical Implications of Advanced PEGylated Constructs

The ongoing research into overcoming the limitations of PEGylation has significant translational and clinical implications. The development of advanced PEGylated constructs is paving the way for a new generation of therapeutics with improved safety and efficacy. By addressing the challenge of immunogenicity, researchers hope to make PEGylated drugs effective for a broader patient population, including those with pre-existing anti-PEG antibodies. nih.gov

The shift towards site-specific and bioorthogonal PEGylation is leading to the production of more homogeneous and well-defined biopharmaceuticals, which simplifies regulatory approval and improves batch-to-batch consistency. acs.orgnih.gov Furthermore, the creation of cleavable linkers and stimuli-responsive systems allows for more targeted drug delivery, potentially increasing the therapeutic index of potent drugs like chemotherapeutics by concentrating their action at the disease site. nih.govpurepeg.com As alternative polymers gain traction, the field may move beyond PEG, offering a wider palette of materials for creating sophisticated drug delivery systems. curapath.comnih.gov Ultimately, these advancements promise to enhance the performance of existing therapies and enable the development of novel treatments for a range of diseases.

Q & A

Q. What approaches resolve contradictions in reported bioactivity data for H2N-PEG6-CH2COOtBu-conjugated therapeutics?

  • Methodology: Perform meta-analysis of literature data to identify confounding variables (e.g., PEGylation site, payload stoichiometry). Replicate key studies under standardized conditions and apply statistical tools (e.g., ANOVA) to isolate critical factors .

Data Contradiction Analysis

  • Example : Discrepancies in reported coupling efficiencies for H2N-PEG6-CH2COOtBu may arise from differences in reaction solvents (aqueous vs. organic) or activation methods (e.g., carbodiimide vs. sulfo-NHS). To address this, systematically test solvent systems and crosslinkers while controlling for PEG hydration states .

  • Example : Conflicting cytotoxicity data could stem from residual impurities (e.g., unreacted PEG diols). Implement orthogonal purification steps (e.g., ion-exchange chromatography) and validate purity via endotoxin assays .

Methodological Resources

  • Literature Review : Use SciFinder or Reaxys to compile structure-activity relationships (SARs) for PEGylated compounds. Prioritize peer-reviewed journals over preprint repositories .
  • Experimental Design : Apply PICO framework (Population: target molecule; Intervention: conjugation method; Comparison: alternative PEG spacers; Outcome: bioactivity) to structure hypothesis-driven studies .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.